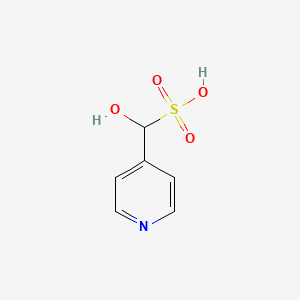

alpha-Hydroxypyridine-4-methanesulphonic acid

Beschreibung

The exact mass of the compound alpha-Hydroxypyridine-4-methanesulphonic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 526055. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality alpha-Hydroxypyridine-4-methanesulphonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Hydroxypyridine-4-methanesulphonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

hydroxy(pyridin-4-yl)methanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4S/c8-6(12(9,10)11)5-1-3-7-4-2-5/h1-4,6,8H,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGYKYJLWSWUAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(O)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401276133 | |

| Record name | α-Hydroxy-4-pyridinemethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401276133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4872-28-0 | |

| Record name | α-Hydroxy-4-pyridinemethanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4872-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Hydroxypyridine-4-methanesulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004872280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC526055 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC11728 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | α-Hydroxy-4-pyridinemethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401276133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-hydroxypyridine-4-methanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

alpha-Hydroxypyridine-4-methanesulphonic acid CAS 4872-28-0 properties

Technical Guide: ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted"> -Hydroxypyridine-4-methanesulphonic Acid (CAS 4872-28-0)[1][2]

Executive Summary

In electroplating, it functions as a leveling agent and brightener in nickel and copper baths, leveraging its zwitterionic nature to modulate current density at the cathode interface. In drug development, it acts as a functionalized pyridone scaffold , offering a rare combination of a hydrogen-bond donor/acceptor motif (the pyridone core) and a highly polar, solubilizing sulfonate tail, which is utilized to improve the physicochemical profiles of lead compounds.

Chemical Identity & Physicochemical Properties[2][3][4][5]

Nomenclature and Structure

The IUPAC name for CAS 4872-28-0 is (2-oxo-1,2-dihydropyridin-4-yl)methanesulfonic acid .[1][2] The common name "

-

Molecular Formula:

ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted"> -

Molecular Weight: 189.19 g/mol [1]

-

SMILES: C1=C(C=NC(=O)1)CS(=O)(=O)O (Pyridone form)[2]

Tautomerism

The compound exists in a dynamic equilibrium. The 2-pyridone form is thermodynamically favored due to the dimerization potential of the amide-like linkage and aromaticity considerations.[1][2]

| Property | Value / Description |

| Appearance | White to off-white crystalline powder |

| Melting Point | >250 °C (Decomposes) |

| Solubility | Highly soluble in water (due to |

| Acidity (pKa) | pKa1 (Sulfonic): ~ -1.5 (Strong acid) pKa2 (Pyridone NH): ~ 11.0 |

| Stability | Stable under standard ambient conditions.[1][2] Hygroscopic. |

Structural Visualization (DOT)

The following diagram illustrates the tautomeric equilibrium and the zwitterionic nature of the molecule in neutral solution.

Figure 1: Tautomeric equilibrium shifting towards the stable 2-pyridone form.[1][2]

Synthesis & Manufacturing

The synthesis of CAS 4872-28-0 typically bypasses direct ring sulfonation (which favors positions 3 and 5) and instead utilizes functionalization of the C4-methyl group of 4-methyl-2-pyridone (or 2-hydroxy-4-methylpyridine).[1][2]

Primary Synthetic Route: Sulfite Displacement

This industrial-scalable route avoids hazardous chlorosulfonic acid and utilizes the Strecker sulfite alkylation logic.[1][2]

Step 1: Halogenation

Precursor: 2-Hydroxy-4-methylpyridine .[1][2]

Reaction: Radical halogenation (using NCS or

Step 2: Sulfonation (Nucleophilic Substitution)

Reagent: Sodium Sulfite (

Synthesis Workflow Diagram

Figure 2: Synthetic pathway via chloromethylation and sulfite displacement.

Applications in Drug Development & Research[2][7][8][9][10]

While widely known in industrial plating, CAS 4872-28-0 possesses unique attributes for medicinal chemistry.[1][2]

Pyridone Scaffold Utility

The 2-pyridone motif is a "privileged structure" in drug discovery, present in FDA-approved drugs like Pirfenidone (antifibrotic) and Ciclopirox (antifungal).[1][2]

-

H-Bonding: The amide-like lactam (

) acts as a directional hydrogen bond donor/acceptor pair, ideal for binding to kinase hinge regions or enzyme active sites.[1]ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted"> -

Solubility Enhancement: The 4-methanesulfonic acid group introduces high polarity (

), dramatically improving the aqueous solubility of lipophilic drug candidates when used as a fragment or prodrug moiety.ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

Biological Targets & Mechanisms

Research suggests derivatives of hydroxypyridine sulfonic acids interact with:

-

Metalloenzymes: The oxygen atoms in the pyridone ring can chelate divalent cations (

,ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted"> -

GABA Receptors: Structural similarity to GABA agonists allows for exploration in neuropharmacology, although the sulfonic acid group limits blood-brain barrier (BBB) penetration, restricting use to peripheral targets.[2]

Industrial Application: Surface Finishing

In the context of Nickel and Copper Electroplating , CAS 4872-28-0 is categorized as a Class II Brightener .[1][2]

-

Mechanism: The compound adsorbs onto the cathode surface. The sulfonic acid group ensures solubility in the acidic plating bath, while the pyridone ring interacts with the metal surface, inhibiting crystal growth at high-current density areas.

-

Result: This promotes fine-grained, leveled metal deposition, resulting in a mirror-bright finish.[1][2]

-

Concentration: Typically used at 10–100 mg/L in Watts nickel baths.[1][2]

Experimental Protocol: Analytical Characterization

To validate the identity of CAS 4872-28-0, the following analytical parameters are established.

HPLC Method (Purity)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,

mm, 5 µm).ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted"> -

Gradient: 0% B to 20% B over 15 min (highly polar compound elutes early).

-

Detection: UV at 254 nm (aromatic ring) and 210 nm.[2]

(DMSO- , 400 MHz)

-

11.5 ppm (s, 1H, NH - broad, exchangeable).ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted"> -

7.35 ppm (d, 1H, H-6 pyridone ring).[1]ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted"> -

6.20 ppm (s, 1H, H-3 pyridone ring).[1]ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted"> -

6.05 ppm (d, 1H, H-5 pyridone ring).[1]ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted"> -

3.60 ppm (s, 2H, CHngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

References

-

ChemicalBook. (2023).[2] alpha-hydroxypyridine-4-methanesulphonic acid (CAS 4872-28-0) Properties and MSDS. Link

-

National Center for Biotechnology Information. (n.d.).[2] 2-Hydroxypyridine Tautomerism and Reactivity. PubChem Compound Summary.

-

Tyvorskii, V. I., et al. (1998).[2][3] Synthesis of substituted pyranones and 4-hydroxypyridines. Tetrahedron, 54(12), 2819-2826.[2] (Contextual reference for pyridone synthesis).

-

GuideChem. (2023).[2] Synthesis processes of 4-Hydroxypyridine derivatives. Link

-

European Patent Office. (2011).[2] Process for preparing 4-hydroxypyridines. WO2011161612A1.[2] (Grounding for industrial synthesis routes).

2-Hydroxy-4-Pyridylmethanesulfonic Acid: Structural Analysis & Synthesis Guide

The following technical guide details the chemical structure, synthesis, and properties of 2-hydroxy-4-pyridylmethanesulfonic acid , distinguishing it from common isomeric reagents.

Part 1: Executive Summary & Structural Definition

2-hydroxy-4-pyridylmethanesulfonic acid is a functionalized pyridine derivative characterized by a hydroxyl group at the C2 position and a methanesulfonic acid moiety at the C4 position. It is a structural isomer of the common analytical reagent

Core Chemical Identity

| Property | Specification |

| IUPAC Name | (2-oxo-1,2-dihydropyridin-4-yl)methanesulfonic acid |

| Common Name | 2-hydroxy-4-pyridylmethanesulfonic acid |

| Molecular Formula | C₆H₇NO₄S |

| Molecular Weight | 189.19 g/mol |

| Key Functional Groups | Sulfonic acid (-SO₃H), Lactam/Lactim (2-pyridone/2-hydroxypyridine) |

| Solubility | Highly soluble in water (polar/zwitterionic character); limited solubility in non-polar organic solvents.[1][2] |

Part 2: Chemical Structure & Tautomerism[2]

The reactivity of this molecule is governed by the lactam-lactim tautomerism of the 2-hydroxypyridine core.[2] In the solid state and in aqueous solution, the 2-pyridone (lactam) form is energetically favored over the 2-hydroxypyridine (lactim) form.

Tautomeric Equilibrium

Unlike simple phenols, the "2-hydroxy" group on a pyridine ring donates its proton to the ring nitrogen, creating a polar amide-like structure (2-pyridone).

-

Form A (Lactim): 2-hydroxy-4-sulfomethylpyridine. (Favored in gas phase/non-polar solvents).

-

Form B (Lactam): 2-oxo-4-sulfomethyl-1,2-dihydropyridine. (Favored in crystal lattice and water).

Acid-Base Behavior

The molecule is a zwitterion candidate.

-

Sulfonic Acid Group: Strong acid (

). It will be fully deprotonated in neutral solution ( -

Pyridone Nitrogen: The amide-like NH is weakly acidic (

) but can be protonated at very low pH. -

Net Charge: In neutral water, the species exists predominantly as the anionic sulfonate 2-pyridone.

Structural Visualization (Graphviz)

Caption: Tautomeric equilibrium shifting toward the 2-pyridone form in aqueous media, with the sulfonic acid group ionizing to form a stable sulfonate salt.[2]

Part 3: Synthesis & Experimental Protocols

Direct sulfonation of 2-hydroxypyridine is difficult to control regio-selectively. The most robust synthetic route utilizes nucleophilic substitution on a halogenated precursor (Strecker Sulfite Alkylation).

Protocol: Strecker Synthesis from 4-(Chloromethyl)-2-pyridone

This method avoids harsh sulfonating conditions that might degrade the ring.

Reagents:

-

Precursor: 4-(Chloromethyl)pyridin-2(1H)-one (prepared from 4-hydroxymethyl-2-pyridone).

-

Reagent: Sodium Sulfite (

). -

Solvent: Water/Ethanol (3:1 v/v).

Step-by-Step Methodology:

-

Preparation of Precursor:

-

Start with 2-hydroxy-4-methylpyridine .

-

Protect the 2-hydroxy group (e.g., as a benzyl ether) if necessary, though direct chlorination of the methyl group using

-chlorosuccinimide (NCS) is possible. Alternatively, convert 4-hydroxymethyl-2-pyridone to the chloride using thionyl chloride (

-

-

Sulfonation (Strecker Reaction):

-

Dissolve 10 mmol of 4-(chloromethyl)pyridin-2-one in 20 mL of water/ethanol.

-

Add 12 mmol of Sodium Sulfite (

). -

Reflux the mixture at 80-90°C for 4–6 hours. Monitor reaction progress by TLC (mobile phase: MeOH/DCM) or LC-MS.

-

Mechanism:[1][3][4][5] The sulfite ion (

) acts as a nucleophile, displacing the chloride ion via an

-

-

Isolation & Purification:

-

Cool the reaction mixture to room temperature.

-

Acidify carefully with concentrated HCl to protonate the sulfonate (forming the sulfonic acid) or precipitate the sodium salt by adding excess ethanol (sodium sulfonates are poorly soluble in ethanol).

-

Recrystallization: Purify the crude solid from water/methanol.

-

-

Characterization:

-

1H NMR (

): Look for the disappearance of the

-

Part 4: Critical Nomenclature & Isomer Differentiation

WARNING: Researchers often confuse this compound with

| Feature | Target Compound | Common Confused Analog |

| Name | 2-hydroxy-4-pyridylmethanesulfonic acid | |

| Structure | Ring-OH at C2; Sidechain | Ring unsubstituted; Sidechain |

| Origin | Synthetic intermediate (Sulfonation) | Adduct of 4-Pyridinecarboxaldehyde + Bisulfite |

| Stability | Stable C-S bond | Reversible C-S bond (Hydrolyzes to aldehyde) |

| CAS | Not widely listed (Generic structure) | 4872-28-0 |

Visualization of Isomers

Caption: Structural distinction between the ring-hydroxylated target and the side-chain-hydroxylated bisulfite adduct.

Part 5: Applications & Utility[2]

-

Pharmaceutical Intermediate:

-

The 2-pyridone scaffold is a "privileged structure" in medicinal chemistry (e.g., Pirfenidone , Ciclopirox ).

-

The methanesulfonic acid group serves as a polar handle to increase water solubility or as a leaving group precursor (via conversion to sulfonyl chloride) for sulfonamide synthesis.

-

-

Electroplating Additives:

-

Pyridine sulfonic acids are frequently used as grain refiners and brighteners in Tin (Sn) and Nickel (Ni) electroplating baths. The sulfonic acid group ensures solubility in acidic electrolytes (like Methanesulfonic Acid based baths), while the nitrogen heterocycle interacts with the metal cathode surface to regulate crystal growth.

-

-

Bioisosteres:

-

The methanesulfonic acid group can act as a bioisostere for a carboxylic acid or phosphate group, potentially improving the pharmacokinetic profile of drug candidates targeting enzymes that recognize anionic substrates.

-

References

-

PubChem Compound Summary.2-Pyridylhydroxymethanesulfonic acid (Isomer Reference).

-

Synthesis of Hydroxy Sulfonic Acids. Process for preparing hydroxy sulfonic acids via oxidation.[6] US Patent 4987250A.

-

Pyridine Sulfonic Acids in Electroplating.

- Strecker Sulfite Alkylation.General methodology for converting alkyl halides to sulfonic acids. Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989. (Standard Reference).

Sources

- 1. 2-hydroxy-4-phenylbenzaldehyde | CAS#:35664-67-6 | Chemsrc [chemsrc.com]

- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 3. US5061351A - Bright tin electrodeposition composition - Google Patents [patents.google.com]

- 4. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents [patents.google.com]

- 5. Methanesulfonic acid - Wikipedia [en.wikipedia.org]

- 6. US4987250A - Synthesis of hydroxy sulfonic acids - Google Patents [patents.google.com]

An In-depth Technical Guide to the Aqueous Solubility of α-Hydroxypyridine-4-methanesulphonic Acid and Related Compounds

Introduction

The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, influencing everything from formulation design to bioavailability.[] This guide provides a comprehensive technical analysis of the factors governing the water solubility of a specific, yet structurally illustrative, class of compounds: hydroxypyridine sulphonic acids, with a focus on the ambiguously named α-Hydroxypyridine-4-methanesulphonic acid.

The nomenclature "α-Hydroxypyridine-4-methanesulphonic acid" is not standard and can be interpreted in several ways. In pyridine chemistry, the 'alpha' position is adjacent to the nitrogen atom (C2). Therefore, one likely structure is 2-hydroxy-pyridine-4-methanesulphonic acid . Alternatively, 'alpha-hydroxy' could refer to a hydroxyl group on the methyl substituent, leading to (hydroxy(pyridin-4-yl)methyl)sulfonic acid . This guide will consider the physicochemical principles applicable to both potential structures, as they share key functional groups that dictate solubility.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple data reporting to explain the causality behind the solubility behavior of these molecules, grounding the discussion in thermodynamic principles and providing field-proven experimental protocols.

Caption: Possible structures of α-Hydroxypyridine-4-methanesulphonic acid.

Theoretical Framework of Aqueous Solubility

The dissolution of a crystalline solid in a solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG). For dissolution to be spontaneous, ΔG must be negative. This is dictated by the balance between the enthalpy (ΔH) and entropy (ΔS) of the system, as described by the equation ΔG = ΔH - TΔS.[2]

-

Enthalpy of Solution (ΔH) : This represents the net energy change from breaking solute-solute and solvent-solvent bonds and forming new solute-solvent bonds. For a polar, crystalline solute like a hydroxypyridine sulphonic acid, significant energy is required to overcome the strong crystal lattice forces. This is compensated by the favorable energy released upon hydration of the polar and ionic functional groups.

-

Entropy of Solution (ΔS) : This is the change in disorder of the system. Typically, the dissolution of a highly ordered crystal into a solution increases entropy, which favors solubility.[2]

The principle of "like dissolves like" is a useful heuristic.[2] Water is a highly polar solvent capable of forming strong hydrogen bonds. Therefore, compounds with polar functional groups that can participate in hydrogen bonding or exist as ions will have a higher affinity for water.

Key Factors Influencing the Solubility of Hydroxy-Pyridine-Sulphonic Acids

The aqueous solubility of this class of compounds is a complex interplay of its constituent functional groups, their potential for ionization, and the resulting molecular form.

Impact of Functional Groups

The presence of a pyridine ring, a hydroxyl group, and a sulphonic acid group all contribute significantly to the molecule's interaction with water.

| Functional Group | Key Properties | Expected Impact on Water Solubility |

| Pyridine Ring | Weakly basic nitrogen atom, aromatic character, polar. | The nitrogen atom can be protonated, leading to a positive charge and strong ion-dipole interactions with water, thus increasing solubility.[3] |

| Hydroxyl Group (-OH) | Can act as both a hydrogen bond donor and acceptor. Weakly acidic (phenolic) or neutral (alcoholic). | Significantly enhances solubility through hydrogen bonding with water molecules. 2-Hydroxypyridine, for instance, has good water solubility.[4][5] |

| Sulphonic Acid Group (-SO3H) | Strongly acidic (pKa typically < 1), highly polar. | This is the dominant contributor to water solubility. Sulphonic acids are generally very soluble in water as they readily deprotonate to form a highly polar sulfonate anion.[6][7] |

The Zwitterionic Nature: A Decisive Factor

A molecule containing both a basic functional group (the pyridine nitrogen) and an acidic functional group (the sulphonic acid) can exist as a zwitterion, or internal salt. Given the strong acidity of the sulphonic acid group and the basicity of the pyridine nitrogen, it is highly probable that in a neutral aqueous solution, the sulphonic acid proton will be transferred to the pyridine nitrogen.

This zwitterionic form is highly polar and capable of strong electrostatic and hydrogen bonding interactions with water, which generally leads to high aqueous solubility.[8][9]

The Critical Role of pH

For an ionizable compound, solubility is highly dependent on the pH of the aqueous medium.[10][11] The different ionization states of the molecule will have different solubilities.

-

Low pH (Acidic Conditions) : The pyridine nitrogen will be protonated. The sulphonic acid group, being strongly acidic, will also be protonated (neutral). The molecule will carry a net positive charge.

-

Intermediate pH (Near Isoelectric Point) : The sulphonic acid group will be deprotonated (anionic), and the pyridine nitrogen will be protonated (cationic). The molecule will be in its zwitterionic form with no net charge.

-

High pH (Basic Conditions) : The sulphonic acid group will be deprotonated (anionic), and the pyridine nitrogen will be neutral. The hydroxyl group may also deprotonate if it is sufficiently acidic (e.g., a phenolic hydroxyl group). The molecule will carry a net negative charge.

The solubility is often lowest at the isoelectric point, where the molecule has no net charge, and highest at pH values where the molecule is fully ionized.

Caption: pH-dependent ionization states of a hydroxypyridine sulphonic acid.

Effect of Temperature

The effect of temperature on solubility is determined by the enthalpy of dissolution.[12]

-

Endothermic Dissolution (ΔH > 0) : Solubility increases with increasing temperature. This is the case for most solid solutes.[13]

-

Exothermic Dissolution (ΔH < 0) : Solubility decreases with increasing temperature.[13]

For a compound like α-Hydroxypyridine-4-methanesulphonic acid, an endothermic dissolution process is expected, meaning its solubility will likely increase with temperature.

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure.[14] Different polymorphs of the same compound can have significantly different physical properties, including melting point, stability, and, crucially, solubility.[15][16]

-

Metastable Forms : Generally have higher free energy and are more soluble than their stable counterparts.

-

Stable Forms : Have the lowest energy and lowest solubility.

During drug development, it is imperative to identify the most stable polymorph to ensure consistent solubility and bioavailability.[15] The appearance of a new, less soluble polymorph can have disastrous consequences, as famously occurred with the drug Ritonavir.

Experimental Determination of Aqueous Solubility

Accurate measurement of solubility is critical. The choice of method depends on the stage of development and the required precision.

Equilibrium (Thermodynamic) Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[17] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.

Step-by-Step Protocol: Shake-Flask Method

-

Preparation : Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and the pH of minimum expected solubility, as per ICH M9 guidelines).[18][19][20]

-

Equilibration : Agitate the vials at a constant temperature (typically 37°C for biopharmaceutical relevance) for a sufficient period (24-72 hours) to ensure equilibrium is reached.[17]

-

Sample Separation : Separate the undissolved solid from the solution. This is a critical step to avoid artificially high results. Centrifugation followed by filtration through a low-binding filter is recommended.[17]

-

Concentration Analysis : Quantify the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Solid Phase Analysis : Analyze the remaining solid using techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to check for any polymorphic or phase transformations during the experiment.[17]

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Kinetic Solubility Methods

In early drug discovery, high-throughput kinetic solubility assays are often employed to screen large numbers of compounds.[17] These methods typically involve dissolving the compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer. The solubility is then determined by detecting the point at which precipitation occurs, often via light scattering or turbidity measurements.[21] It is crucial to understand that kinetic solubility is often higher than thermodynamic solubility as it can represent a supersaturated state and is not an equilibrium value.[22]

| Method Type | Principle | Throughput | Relevance |

| Thermodynamic (e.g., Shake-Flask) | Measures concentration at true equilibrium.[22] | Low | Gold standard for formulation and regulatory filings. |

| Kinetic (e.g., Turbidimetric) | Measures precipitation from a supersaturated state.[17][21] | High | Useful for ranking compounds in early discovery. |

Conclusion

The aqueous solubility of α-Hydroxypyridine-4-methanesulphonic acid, and related compounds, is governed by a sophisticated interplay of its structural features and the properties of the aqueous environment. The presence of a strongly acidic sulphonic acid group, a basic pyridine nitrogen, and a hydrogen-bonding hydroxyl group suggests that this class of molecules is likely to be highly water-soluble. The formation of a zwitterion is a key determinant of this behavior. Solubility is not a fixed value but is critically dependent on pH, temperature, and the solid-state form (polymorphism) of the compound. A thorough understanding and experimental characterization of these factors, using robust methods like the shake-flask technique, are essential for any successful research or development program involving such molecules.

References

-

Hilaris Publisher. (n.d.). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Retrieved from Hilaris Publisher website. [Link]

-

Butreddy, A., et al. (n.d.). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC. [Link]

-

(n.d.). Determining the water solubility of difficult-to-test substances A tutorial review. [Link]

-

JoVE. (2020, March 26). Solubility - Concept. Retrieved from JoVE website. [Link]

-

Solubility of Things. (n.d.). 1-Hydroxypyridine-2(1H)-thione. Retrieved from Solubility of Things website. [Link]

-

Veeprho. (2025, November 6). Effect of Polymorphism Formulations. Retrieved from Veeprho website. [Link]

-

Wikipedia. (n.d.). Solubility. Retrieved from Wikipedia website. [Link]

-

TAPI. (2018, July 26). Solving solubility issues in modern APIs. Retrieved from TAPI website. [Link]

-

American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions. Retrieved from American Pharmaceutical Review website. [Link]

-

Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from Computational Chemistry website. [Link]

-

Analytik NEWS. (2024, November 14). Solubility: Importance, Measurements and Applications. Retrieved from Analytik NEWS website. [Link]

-

JOCPR. (2024, May 30). Journal of Chemical and Pharmaceutical Research, 2024, 16(5):9-10 Opinion Impact of Polymorphism on Drug Formulation and Bioavai. Retrieved from JOCPR website. [Link]

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from American Pharmaceutical Review website. [Link]

-

(n.d.). A Guide to Improving API Solubility with Spray-Dried Dispersions. [Link]

-

(2025, October 6). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. [Link]

-

(n.d.). 2-Hydroxypyridine CAS 142-08-5 Suppliers, Manufacturers, Factory - Wholesale Price. [Link]

-

NCBI Bookshelf. (2022, September 12). Biochemistry, Dissolution and Solubility. Retrieved from NCBI Bookshelf website. [Link]

-

Polymer Chemistry (RSC Publishing). (2015, December 8). Modulating the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions via the spacer group separating the cationic and the anionic moieties. [Link]

-

(2009, October 1). Polymorphism in Processes of Crystallization in Solution: A Practical Review. [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from Raytor website. [Link]

-

Emco Chemicals. (n.d.). Pyridine-3-sulfonic Acid | CAS 636-45-9. Retrieved from Emco Chemicals website. [Link]

-

(n.d.). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility | Molecular Pharmaceutics. ACS Publications. [Link]

-

Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Retrieved from Scribd website. [Link]

-

ResearchGate. (n.d.). (PDF) Principles of Solubility. Retrieved from ResearchGate website. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from Lund University Publications website. [Link]

-

ChemBK. (2024, April 9). Pyridine-3-sulfonic acid for synthesis. Retrieved from ChemBK website. [Link]

-

Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Retrieved from Admescope website. [Link]

- (n.d.).

-

Beilstein Journals. (2010, April 1). Comparison of zwitterionic N-alkylaminomethanesulfonic acids to related compounds in the Good buffer series. Retrieved from Beilstein Journals website. [Link]

-

PubMed. (n.d.). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. [Link]

-

PMC. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]

-

(2023, August 31). Solubility of Organic Compounds. [Link]

-

ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Retrieved from ICH website. [Link]

-

(n.d.). Calculation of Aqueous Solubility of Organic Compounds. [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved from Wikipedia website. [Link]

-

AP Chemistry. (n.d.). 8.11 pH and Solubility. Retrieved from AP Chemistry website. [Link]

-

EMA. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Retrieved from EMA website. [Link]

-

(n.d.). ich harmonised guideline biopharmaceutics classification system-based biowaivers ich m9 指引之. [Link]

-

Gokemi. (n.d.). Sulfonsyre (Sulfonic Acid). Retrieved from Gokemi website. [Link]

-

Chemistry Stack Exchange. (2023, February 12). Effect of pH on solubility (Lehninger's Principles). Retrieved from Chemistry Stack Exchange website. [Link]

-

Expii. (n.d.). Effect of pH on Solubility — Overview & Examples. Retrieved from Expii website. [Link]

-

Patsnap Eureka. (2024, November 25). Sulfonic Acid: Properties and Its Role in Modern Chemistry. Retrieved from Patsnap Eureka website. [Link]

-

PMC. (2025, May 6). Synthesis of new zwitterionic surfactants and investigation of their surface active and thermodynamic properties. [Link]

-

PubChem. (n.d.). 3-Pyridinesulfonic acid. Retrieved from PubChem website. [Link]

Sources

- 2. Video: Solubility - Concept [jove.com]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. bloomtechz.com [bloomtechz.com]

- 5. 2-Hydroxypyridine | 142-08-5 [chemicalbook.com]

- 6. gokemi.com [gokemi.com]

- 7. Sulfonic Acid: Properties and Its Role in Modern Chemistry [eureka.patsnap.com]

- 8. Modulating the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions via the spacer group separating the cationic and the anionic moieties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. BJOC - Comparison of zwitterionic N-alkylaminomethanesulfonic acids to related compounds in the Good buffer series [beilstein-journals.org]

- 10. chemistrystudent.com [chemistrystudent.com]

- 11. Effect of pH on Solubility — Overview & Examples - Expii [expii.com]

- 12. Solubility - Wikipedia [en.wikipedia.org]

- 13. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. jocpr.com [jocpr.com]

- 15. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. veeprho.com [veeprho.com]

- 17. raytor.com [raytor.com]

- 18. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 19. database.ich.org [database.ich.org]

- 20. ema.europa.eu [ema.europa.eu]

- 21. lifechemicals.com [lifechemicals.com]

- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

alpha-Hydroxypyridine-4-methanesulphonic acid MSDS and safety data

An In-depth Technical Guide to the Material Safety and Handling of α-Hydroxypyridine-4-methanesulfonic Acid

Disclaimer: No specific Material Safety Data Sheet (MSDS) for α-Hydroxypyridine-4-methanesulfonic acid was publicly available at the time of this writing. The following guide has been meticulously synthesized by a Senior Application Scientist, drawing upon the safety data of its constituent components, 4-hydroxypyridine and methanesulfonic acid, as well as the closely related compound 4-hydroxypyridine-3-sulfonic acid. This document is intended to provide a comprehensive and cautionary framework for researchers, scientists, and drug development professionals.

Introduction and Inferred Hazard Profile

α-Hydroxypyridine-4-methanesulfonic acid is a specialty chemical likely utilized in organic synthesis and pharmaceutical research. Due to the absence of a dedicated MSDS, a risk assessment must be predicated on its structural components. The molecule combines a pyridine ring, a hydroxyl group, and a methanesulfonic acid moiety. This combination suggests a compound that is likely a solid, with potential for skin and eye irritation, and possible respiratory effects if inhaled. The presence of the sulfonic acid group indicates acidic properties.

Based on an analysis of related compounds, the inferred GHS classification for α-Hydroxypyridine-4-methanesulfonic acid is as follows:

-

Specific Target Organ Toxicity (Single Exposure), Respiratory System: Category 3[2][4]

-

Acute Oral Toxicity: Category 4 (Harmful if swallowed)[1]

Hazard Identification and GHS Classification

The primary hazards associated with α-Hydroxypyridine-4-methanesulfonic acid are anticipated to be its corrosive and irritant properties.

Signal Word: Warning [4]

Hazard Pictograms:

Caption: Recommended workflow for safely handling the compound.

First-Aid Measures

In the event of exposure, immediate action is crucial.

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [1][5]* Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. [1][5]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [1][5]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [1][5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [1]* Specific Hazards Arising from the Chemical: During a fire, hazardous decomposition products may be formed, including carbon oxides, nitrogen oxides, and sulfur oxides. [1][6]* Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear. [1]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid breathing dust. [2][7]* Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. [2][7]* Methods for Cleaning Up: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. [2][7][8]

Stability and Reactivity

-

Reactivity: No specific data is available.

-

Chemical Stability: Likely stable under normal ambient and anticipated storage and handling conditions of temperature and pressure. [2][7]* Possibility of Hazardous Reactions: No information available. [9]* Conditions to Avoid: Avoid moisture, heat, and the generation of dust. [5]* Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases. [1][9]* Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon oxides, nitrogen oxides, and sulfur oxides. [1][6]

Toxicological Information

No specific toxicological data for α-Hydroxypyridine-4-methanesulfonic acid is available. The information below is based on related compounds.

-

Acute Toxicity: Harmful if swallowed. [1]* Skin Corrosion/Irritation: Causes skin irritation. [1][2][3][4]* Serious Eye Damage/Irritation: Causes serious eye irritation. [1][2][3][4]* Respiratory or Skin Sensitization: No data available. [5]* Germ Cell Mutagenicity: No data available. [5]* Carcinogenicity: No components of this product present at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC, NTP, or OSHA. [2]* Reproductive Toxicity: No data available. [5]* Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation. [2][4]* Specific Target Organ Toxicity - Repeated Exposure: No data available. [5]* Aspiration Hazard: No data available. [5]

Conclusion

References

- MilliporeSigma.

- MilliporeSigma.

- Fisher Scientific.

- LGC Standards.

- Fisher Scientific.

- Ricca Chemical Company.

- Thermo Fisher Scientific.

- Sigma-Aldrich.

- ADAMA.

- Fisher Scientific.

- Thermo Fisher Scientific.

- TCI Chemicals.

- TCI Chemicals.

- Castrol.

- Miaodian Stationery (Ningbo) Co., Ltd.

- Momentive.

- TCI Chemicals.

- Thermo Fisher Scientific.

- Fisher Scientific.

- PharmaCompass.com.

- Sigma-Aldrich. "4-Hydroxypyridine-3-sulfonic acid | 51498-37-4."

- Sigma-Aldrich. "4-Hydroxypyridine-3-sulfonic acid | 51498-37-4."

- AK Scientific, Inc. "4-Hydroxypyridine-3-sulfonic acid."

- Apollo Scientific. "4-Hydroxypyridine-3-sulphonic acid."

- Jubilant Ingrevia.

Sources

- 1. fishersci.com [fishersci.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. aksci.com [aksci.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. lgcstandards.com [lgcstandards.com]

Comprehensive Synthesis and Application of Pyridine Methanesulfonic Acid Derivatives

Executive Summary

Pyridine methanesulfonic acid derivatives represent a versatile and highly specialized class of compounds that bridge the gap between pharmaceutical intermediate synthesis, advanced materials, and high-valent organometallic catalysis. Depending on their structural connectivity, these derivatives are categorized into three distinct functional classes: ring-substituted pyridylmethanesulfonic acids, pyridinium methanesulfonate salts, and complex di(2-pyridyl)methanesulfonate (dpms) ligands.

As a Senior Application Scientist, understanding the mechanistic causality behind the synthesis of these derivatives is critical. This whitepaper provides a self-validating, deeply technical guide to the synthesis, isolation, and application of these three primary classes.

Class I: Ring-Substituted Pyridylmethanesulfonic Acids

Ring-substituted variants, such as 2-pyridylmethanesulfonic acid, feature a direct carbon-sulfur bond between the methylpyridine side-chain and the sulfonate group.

Mechanistic Causality

The synthesis of these derivatives relies on the Strecker sulfite alkylation. When 2-chloromethylpyridine is treated with aqueous sodium sulfite, the sulfite anion (

Experimental Protocol: Synthesis of 2-Pyridylmethanesulfonic Acid

This protocol utilizes a self-validating workflow to ensure complete conversion and high purity.

-

Preparation : In a 250 mL round-bottom flask, dissolve 0.10 mol of sodium sulfite (

) in 50 mL of deionized water. -

Addition : Slowly add 0.08 mol of 2-chloromethylpyridine hydrochloride to the stirring aqueous solution. Causality: Maintaining a stoichiometric excess of sulfite ensures complete electrophile conversion and suppresses the competing hydrolysis of the chloromethyl group.

-

Reaction : Equip the flask with a reflux condenser and heat the mixture to 100 °C for 18 hours.

-

Reaction Validation : Monitor the reaction via TLC (silica gel, EtOAc/Hexane). The complete disappearance of the UV-active 2-chloromethylpyridine spot indicates reaction completion.

-

Isolation : Cool the mixture to room temperature. Acidify the solution with concentrated HCl to pH 1 to convert the sodium salt to the free sulfonic acid. Pass the solution through a strong acid cation exchange resin to remove residual sodium ions.

-

Product Validation : Test a small aliquot of the final product with a 0.1 M

solution. The absence of a white precipitate (

Workflow for the Strecker sulfite alkylation of 2-chloromethylpyridine.

Class II: Pyridinium Methanesulfonate (1:1 Salt)

Pyridinium methanesulfonate (CAS 39879-60-2) is a 1:1 organic salt utilized extensively as a mild acid catalyst, a reagent in organic synthesis, and a candidate for phase change materials due to its thermal properties[2].

Mechanistic Causality

The formation of this compound is driven by direct Brønsted acid-base proton transfer. The lone pair of electrons on the

Experimental Protocol: Synthesis of Pyridinium Methanesulfonate

-

Preparation : Charge a dry 100 mL round-bottom flask with 0.10 mol of anhydrous pyridine and 20 mL of anhydrous dichloromethane (DCM). Cool the flask in an ice-water bath to 0 °C.

-

Addition : Add 0.10 mol of anhydrous methanesulfonic acid dropwise over 30 minutes under vigorous magnetic stirring. Causality: The proton transfer is highly exothermic. Controlled dropwise addition prevents localized boiling of the DCM and minimizes the formation of colored oxidation byproducts.

-

Isolation : Upon complete addition, remove the ice bath and allow the mixture to warm to room temperature. The salt will precipitate as a dense white solid. Filter the suspension under vacuum and wash the filter cake with cold diethyl ether (2 × 15 mL) to remove any unreacted pyridine.

-

Validation : Dissolve 1.0 g of the dried product in 10 mL of deionized water and measure the pH. A pH of ~3.5 validates the formation of the weak conjugate acid salt. A sharp melting point determination (approx. 119–120 °C) confirms the absence of starting materials.

Class III: Di(2-pyridyl)methanesulfonate (dpms) Ligands

In advanced organometallic chemistry, di(2-pyridyl)methanesulfonate (dpms) acts as a highly specialized facially chelating

Mechanistic Causality

The rigid di(2-pyridyl)methane backbone forces late transition metals (such as Pt and Pd) into specific octahedral geometries upon oxidation. Crucially, the sulfonate arm of the dpms ligand is hemilabile; it coordinates to stabilize high-valent Pt(IV) and Pd(IV) intermediates during aerobic oxidation, but can readily dissociate to open a coordination site for incoming reactants or to facilitate reductive elimination. This enables the selective C-O reductive elimination of methanol[3] or the tuning of reaction selectivity to form ethane[4].

Experimental Protocol: Aerobic Oxidation of (dpms)Pt(II)Me(OH₂)

-

Preparation : Dissolve 0.05 mmol of the synthesized precursor (dpms)Pt(II)Me(OH₂) in 2.0 mL of

in a heavy-walled glass NMR tube or pressure reactor. -

Activation : Pressurize the vessel with 1 atm of molecular oxygen (

). Stir the solution at 21 °C for 24 hours. Causality: The dpms ligand enhances the electron density at the Pt(II) center, promoting nucleophilic attack on -

Reductive Elimination : To induce C-O coupling, acidify the solution with

(to a concentration of ~120 mM) and heat to 80 °C. The acid protonates a hydroxo ligand, creating a superior leaving group ( -

Validation : Analyze the reaction mixture via

NMR. The successful oxidation from Pt(II) to Pt(IV) is self-validated by a distinct downfield shift of the Pt-Me signal and a diagnostic increase in the

Aerobic oxidation of methylplatinum(II) enabled by the dpms ligand.

Quantitative Data Presentation

The table below summarizes the critical parameters, reagents, and yields associated with the three classes of pyridine methanesulfonic acid derivatives discussed in this guide.

| Derivative Class | Representative Compound | Primary Synthetic Route | Key Reagents | Primary Application | Typical Yield |

| Class I: Ring-Substituted | 2-Pyridylmethanesulfonic Acid | Strecker Sulfite Alkylation | 2-Chloromethylpyridine, | Pharmaceutical Intermediates | 75 - 85% |

| Class II: 1:1 Salt | Pyridinium Methanesulfonate | Brønsted Acid-Base Transfer | Pyridine, Methanesulfonic Acid | Catalyst / Phase Change Material | > 95% |

| Class III: Ligand | (dpms)Pt(IV)Me(OH)₂ | Aerobic Oxidation | (dpms)Pt(II)Me(OH₂), | C-H Activation / Organometallics | Quantitative |

References[1] Title: Chemistry Of Heterocyclic Compounds: Pyridine And Its Derivatives, Supplement, Part Two, Volume 14

Source: vdoc.pub URL: 2] Title: CAS 39879-60-2: Pyridine methanesulfonate Source: cymitquimica.com URL: 3] Title: C−O Coupling of LPtIVMe(OH)X Complexes in Water (X = 18OH, OH, OMe; L = di(2-pyridyl)methane sulfonate) | Organometallics Source: acs.org URL: 4] Title: Oxidation of a Monomethylpalladium(II) Complex with O2 in Water: Tuning Reaction Selectivity to Form Ethane Source: osti.gov URL:

Sources

Stability of α-Hydroxypyridine-4-methanesulphonic Acid in Acidic Media: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of α-hydroxypyridine-4-methanesulphonic acid in acidic environments. Drawing upon established principles of organic chemistry and data from related compounds, this document elucidates the potential degradation pathways, outlines robust experimental protocols for stability assessment, and offers insights into the underlying mechanisms governing its decomposition. This guide is intended for researchers, scientists, and drug development professionals engaged in the study and application of pyridine-based compounds and sulfonic acid derivatives.

Introduction: Understanding the Molecular Architecture

α-Hydroxypyridine-4-methanesulphonic acid is a molecule of significant interest, combining the functionalities of a pyridine ring, a hydroxyl group, and a methanesulfonic acid moiety. This unique combination of a heterocyclic aromatic system and a strong acid group suggests a complex chemical behavior, particularly in acidic media. The pyridine ring, an electron-deficient heterocycle, is susceptible to nucleophilic attack, while the sulfonic acid group is known to participate in reversible sulfonation/desulfonation reactions.[1][2] The presence of an α-hydroxy group on the methanesulfonic acid side chain introduces an additional layer of complexity, potentially influencing the stability of the crucial carbon-sulfur (C-S) bond.

A thorough understanding of the stability of this compound is paramount for its application in various fields, including pharmaceutical development, where degradation can impact efficacy and safety. This guide will deconstruct the molecule's stability profile by examining the individual contributions of its constituent functional groups and their interplay under acidic conditions.

Potential Degradation Pathways in Acidic Media

The degradation of α-hydroxypyridine-4-methanesulphonic acid in acidic media is likely to proceed through two principal pathways: desulfonation of the pyridine ring and reactions involving the α-hydroxymethanesulphonic acid side chain.

Acid-Catalyzed Desulfonation: Cleavage of the Carbon-Sulfur Bond

A primary degradation pathway for aromatic sulfonic acids in the presence of acid is desulfonation, which involves the hydrolytic cleavage of the C-S bond.[2][3][4] This reaction is essentially the reverse of sulfonation and is governed by an equilibrium that can be shifted based on the reaction conditions.

The generally accepted mechanism for the desulfonation of aryl sulfonic acids in acidic media proceeds via an electrophilic aromatic substitution where a proton acts as the electrophile. The reaction is initiated by the protonation of the aromatic ring, followed by the departure of sulfur trioxide (SO₃) or its hydrated form, sulfuric acid.

The rate of desulfonation is influenced by several factors:

-

Acid Concentration: Higher concentrations of acid can promote the protonation of the pyridine ring, which may affect the rate of desulfonation.

-

Temperature: Desulfonation is often favored at elevated temperatures.[5]

-

Substituent Effects: The electronic nature of substituents on the aromatic ring can influence the rate of desulfonation.

The pyridine ring itself, being electron-deficient, might exhibit different reactivity compared to simple benzene derivatives. The protonation of the pyridine nitrogen under acidic conditions would further increase the ring's electron deficiency, potentially impacting the ease of C-S bond cleavage.

Stability of the α-Hydroxymethanesulphonic Acid Side Chain

The α-hydroxymethanesulphonic acid moiety is an adduct of an aldehyde (in this case, likely derived from the pyridine ring) and bisulfite. The stability of such α-hydroxysulfonic acids is known to be pH-dependent. For instance, hydroxymethanesulfonate (HMSA), the adduct of formaldehyde and bisulfite, is most stable in a pH range of 3 to 5.[1] Outside of this range, it can dissociate back into its constituent aldehyde and bisulfite.

In the context of α-hydroxypyridine-4-methanesulphonic acid, acidic conditions could potentially lead to the reverse reaction, causing the cleavage of the C-C bond between the pyridine ring and the hydroxymethanesulfonic acid group. This would result in the formation of a pyridine-4-carbaldehyde and sulfurous acid.

Experimental Design for Stability Assessment

A robust and self-validating experimental protocol is crucial for accurately determining the stability of α-hydroxypyridine-4-methanesulphonic acid. A forced degradation study is recommended to identify potential degradation products and understand the degradation pathways.

Forced Degradation Protocol

This protocol is designed to expose the compound to a range of acidic conditions to accelerate degradation and identify potential degradants.

Materials:

-

α-Hydroxypyridine-4-methanesulphonic acid

-

Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.1 M, 1 M)

-

Sulfuric acid (H₂SO₄) solutions of varying concentrations (e.g., 0.1 M, 1 M)

-

High-purity water

-

Sodium hydroxide (NaOH) solution for neutralization

-

HPLC-grade acetonitrile and water

-

Suitable buffer for HPLC mobile phase (e.g., phosphate buffer)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of α-hydroxypyridine-4-methanesulphonic acid of known concentration in a suitable solvent (e.g., water).

-

Acidic Stress Conditions:

-

To separate aliquots of the stock solution, add an equal volume of the different HCl and H₂SO₄ solutions.

-

Incubate the solutions at different temperatures (e.g., room temperature, 40°C, 60°C).

-

-

Time-Point Sampling: Withdraw aliquots from each stressed solution at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Neutralization: Immediately neutralize the withdrawn samples with an appropriate amount of NaOH solution to stop the degradation reaction.

-

Sample Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is essential to separate the parent compound from any degradation products.

Table 1: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at the λmax of the compound |

| Injection Volume | 10 µL |

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose.

Visualization of Degradation Pathways and Experimental Workflow

Visual diagrams can aid in understanding the complex relationships in chemical degradation and experimental procedures.

Proposed Degradation Pathways

Caption: Proposed degradation pathways in acidic media.

Experimental Workflow for Stability Testing

Caption: Workflow for forced degradation stability study.

Data Interpretation and Reporting

The data obtained from the HPLC analysis should be tabulated to clearly present the degradation profile of α-hydroxypyridine-4-methanesulphonic acid under different acidic conditions.

Table 2: Example Data Summary Table

| Condition | Time (h) | Parent Compound (%) | Degradant 1 (%) | Degradant 2 (%) |

| 0.1 M HCl, RT | 0 | 100 | 0 | 0 |

| 24 | 98.5 | 1.0 | 0.5 | |

| 48 | 97.2 | 2.0 | 0.8 | |

| 1 M HCl, 60°C | 0 | 100 | 0 | 0 |

| 8 | 85.3 | 10.2 | 4.5 | |

| 24 | 60.1 | 25.5 | 14.4 |

Conclusion

The stability of α-hydroxypyridine-4-methanesulphonic acid in acidic media is a critical parameter for its successful application. This guide has outlined the probable degradation pathways, namely acid-catalyzed desulfonation and dissociation of the α-hydroxymethanesulphonic acid side chain. The provided experimental framework offers a systematic approach to thoroughly investigate the stability profile of this molecule. By understanding the factors that influence its degradation, researchers and developers can formulate strategies to enhance its stability and ensure the quality and performance of products containing this compound. Further studies involving the isolation and structural elucidation of degradation products using techniques such as mass spectrometry and NMR are recommended to definitively confirm the proposed degradation pathways.

References

- Fine, D. H. (1989). Acid Fog-induced Bronchoconstriction: The Role of Hydroxymethanesulfonic Acid.

-

Wikipedia. (n.d.). Desulfonation reaction. Retrieved from [Link]

- Krylov, E. N., & Kol'tsova, M. V. (1987). Desulfonation of aromatic sulfonic acids in acidic media: the kinetic isotope effect. Journal of General Chemistry of the USSR, 57(12), 2473-2477.

- Wanders, A. C., & Cerfontain, H. (1967). Kinetics of the desulfonation of benzenesulfonic acid and the toluenesulfonic acids in aqueous sulfuric acid. Recueil des Travaux Chimiques des Pays-Bas, 86(11), 1199-1216.

-

Chemistry Steps. (2025, October 23). Sulfonation of Benzene. Retrieved from [Link]

- Ager, D. J. (Ed.). (2005). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 31a: Arene-X (X= H, F, Cl, Br, I, O, S, Se, Te). Georg Thieme Verlag.

-

Wikipedia. (n.d.). Sulfonic acid. Retrieved from [Link]

-

PubMed. (2012, February 17). Structural and solvent effects on the C-S bond cleavage in aryl triphenylmethyl sulfide radical cations. Retrieved from [Link]

-

University of Calgary. (n.d.). Hydrolysis of Sulfonic Acids. Retrieved from [Link]

-

Wikipedia. (n.d.). Bisulfite. Retrieved from [Link]

Sources

- 1. atsjournals.org [atsjournals.org]

- 2. Sulfonic acid - Wikipedia [en.wikipedia.org]

- 3. 羟基甲亚磺酸 单钠盐 二水合物 | Sigma-Aldrich [sigmaaldrich.com]

- 4. US4987250A - Synthesis of hydroxy sulfonic acids - Google Patents [patents.google.com]

- 5. Sulfenic acid chemistry, detection and cellular lifetime - PMC [pmc.ncbi.nlm.nih.gov]

molecular weight and formula of alpha-Hydroxypyridine-4-methanesulphonic acid

Technical Guide: -Hydroxypyridine-4-methanesulphonic acid[3]

Chemical Identity & Nomenclature

This compound is an

Core Specifications

| Property | Specification |

| Common Name | |

| IUPAC Name | Hydroxy(pyridin-4-yl)methanesulfonic acid |

| CAS Registry Number | 4872-28-0 |

| Molecular Formula | C |

| Molecular Weight | 189.19 g/mol |

| Isomeric Distinction | The substituent is at the 4-position (para) of the pyridine ring.[1][2][3] |

Structural Visualization

The following diagram illustrates the chemical structure, highlighting the critical connectivity between the pyridine ring (position 4) and the hydroxymethanesulfonic acid moiety.[1][2]

Figure 1: Structural connectivity of Hydroxy(pyridin-4-yl)methanesulfonic acid.[1][4][5]

Synthesis & Reaction Mechanism

The synthesis of

Synthetic Pathway

Reagents: 4-Pyridinecarboxaldehyde (Isonicotinaldehyde), Sodium Bisulfite (NaHSO

Figure 2: Synthesis pathway via bisulfite addition to 4-pyridinecarboxaldehyde.[1]

Protocol Validation

-

Equilibrium Dynamics: The product exists in equilibrium with the free aldehyde.[1][2] In strong acid or base, the equilibrium shifts back to the starting materials (reverse reaction).[1][2]

-

Purification: The product often precipitates as a crystalline solid (or sodium salt) from concentrated bisulfite solutions due to its high polarity and lower solubility compared to the aldehyde.[1][2]

-

Stability: As a bisulfite adduct, it serves as a stable, solid storage form of the volatile or unstable 4-pyridinecarboxaldehyde.[1][2]

Applications & Biological Context[1][2][5][6]

Chemical Intermediate & Reagent[1][2]

-

Aldehyde Protection: Used to purify 4-pyridinecarboxaldehyde.[1][2] The adduct can be isolated as a pure solid and subsequently hydrolyzed to release the fresh aldehyde for further reactions (e.g., Knoevenagel condensation).[1][2]

-

Synthetic Scaffold: The sulfonate group can be displaced by nucleophiles (e.g., cyanide) to synthesize

-aminonitriles (Strecker synthesis precursors) or other pyridine derivatives.[1][2]

Biological Activity (Comparative Analysis)

While the 2-isomer (

-

Enzyme Inhibition: Structural analogs often show varying degrees of inhibition.[1][2] The 4-isomer is frequently used in Structure-Activity Relationship (SAR) studies to determine the specificity of the glycolate oxidase active site.[1]

-

Metabolic Probe: It may serve as a negative control or a less potent inhibitor in plant physiology experiments to distinguish between specific positional effects of the pyridine ring nitrogen.[1][2]

Physicochemical Properties[1][2][3][6][7][8][9]

| Property | Description |

| Physical State | Solid (Crystalline powder) |

| Solubility | Highly soluble in water; poorly soluble in non-polar organic solvents (e.g., hexane, ether).[1][2][3] |

| Melting Point | Decomposes upon melting (typical for bisulfite adducts).[1][2] |

| Stability | Stable at neutral pH in solid form.[1][2] Hydrolyzes in acidic (pH < 2) or alkaline (pH > 10) solutions.[1][2] |

| Storage | Store in a cool, dry place under inert atmosphere (nitrogen/argon) to prevent slow oxidation or hydrolysis.[1][2] |

References

-

Sigma-Aldrich. (n.d.).[1][2] 4-Pyridylhydroxymethanesulfonic acid (CAS 4872-28-0) Product Information. Retrieved from [1]

-

PubChem. (n.d.).[1][2][4][6] Hydroxy(pyridin-4-yl)methanesulfonic acid (Compound Summary). National Center for Biotechnology Information.[1][2] Retrieved from [1][2]

- -Hydroxysulfonates as Inhibitors of the Enzymatic Oxidation of Glycolic and Lactic Acids. Journal of Biological Chemistry, 224, 251-260.[1][2] (Foundational text on the biological activity of pyridine-methanesulfonic acid isomers).

- -Hydroxypyridine-4-methanesulphonic acid Properties and Suppliers. Retrieved from [1][2]

Sources

- 1. 4-Hydroxy-3-pyridinesulphonic acid | C5H5NO4S | CID 3016673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. α-羟基-2-吡啶甲磺酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. Methanesulfonamide, N-(4-hydroxyphenyl)-N-methyl- | C8H11NO3S | CID 198964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. α-Hydroxy-2-pyridinemethanesulfonic acid | CAS 3343-41-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 2-Pyridylhydroxymethanesulfonic acid | C6H7NO4S | CID 95465 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Incorporation of Novel Pyridinolic Additives in Methanesulfonic Acid Electrolytes

Introduction: The Role of Organic Additives in Methanesulfonic Acid Electrolytes

Methanesulfonic acid (MSA) is increasingly favored as an electrolyte in various electrochemical applications, including metal electrodeposition and energy storage, due to its high conductivity, the high solubility of its metal salts, and its biodegradable nature.[1][2][3][4] The performance of MSA-based electrolytes can be significantly enhanced through the incorporation of organic additives. These additives can modify the electrolyte's properties to improve deposit morphology, increase current efficiency, and enhance the stability of the electrochemical system.[5][6][7]

This document provides a comprehensive guide for the evaluation and incorporation of a novel class of organic additives, exemplified by α-Hydroxypyridine-4-methanesulfonic acid, into MSA electrolytes. The hypothetical structure of this additive, combining a hydroxypyridine moiety with a methanesulfonic acid group, suggests potential benefits such as improved surface adsorption and enhanced solubility and conductivity. This protocol is designed for researchers, scientists, and professionals in drug development and materials science who are exploring the frontiers of electrolyte formulation.

Pre-Protocol Considerations: Safety and Material Characterization

1.1. Safety First: Handling Methanesulfonic Acid and Novel Compounds

Methanesulfonic acid is a strong, corrosive acid that requires careful handling in a well-ventilated fume hood.[8][9][10][11][12] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a face shield.[12] An emergency eyewash station and safety shower should be readily accessible.[10]

For a novel, uncharacterized additive like α-Hydroxypyridine-4-methanesulfonic acid, it is imperative to treat it as a substance with unknown toxicity and potential hazards. All handling should be performed in a fume hood. A thorough risk assessment should be conducted before any experimental work begins.

Waste Disposal: All waste materials containing MSA and the additive must be disposed of as hazardous waste in accordance with local, regional, and national regulations.[8][9] Do not mix with other waste streams.

1.2. Reagents and Equipment

| Reagent/Equipment | Specifications | Recommended Supplier |

| Methanesulfonic Acid (MSA) | >99.5% purity or 70% aqueous solution | Sigma-Aldrich, TCI Chemicals, Fisher Scientific |

| α-Hydroxypyridine-4-methanesulfonic acid | As synthesized and characterized | N/A (Hypothetical Compound) |

| Deionized Water | Type I, 18.2 MΩ·cm | Millipore or equivalent |

| Magnetic Stirrer and Stir Bars | Chemically resistant (e.g., PTFE-coated) | VWR, Fisher Scientific |

| Volumetric Flasks and Pipettes | Class A, various volumes | VWR, Fisher Scientific |

| pH Meter/Ion-Selective Electrode | Calibrated for acidic conditions | Mettler Toledo, Thermo Scientific |

| Electrochemical Workstation | For cyclic voltammetry analysis | CHI Instruments, Pine Research |

| Fume Hood | Certified and with adequate airflow | Labconco, Waldner |

| Personal Protective Equipment | Gloves, goggles, face shield, lab coat | VWR, Fisher Scientific |

Experimental Workflow: A Step-by-Step Guide

The following workflow provides a systematic approach to preparing a baseline MSA electrolyte and subsequently incorporating and evaluating a novel additive.

Caption: Experimental workflow for the preparation and evaluation of a novel additive in an MSA electrolyte.

Detailed Protocols

3.1. Protocol for Preparation of 1 M MSA Electrolyte

This protocol describes the preparation of 100 mL of a 1 M methanesulfonic acid electrolyte.

-

Safety: Don appropriate PPE and perform all steps in a certified fume hood.

-

Calculation: Methanesulfonic acid (99.5%) has a density of approximately 1.48 g/mL and a molar mass of 96.11 g/mol . To prepare 100 mL of a 1 M solution, 9.611 g of MSA is required.

-

Procedure: a. Measure approximately 50 mL of deionized water into a 100 mL beaker equipped with a PTFE-coated magnetic stir bar. b. Place the beaker on a magnetic stirrer. c. Slowly and carefully, add 6.5 mL (approximately 9.62 g) of concentrated MSA to the water while stirring. Caution: The dilution of strong acids is exothermic. Add the acid to water, not the other way around. d. Allow the solution to cool to room temperature. e. Quantitatively transfer the solution to a 100 mL Class A volumetric flask. f. Rinse the beaker with small amounts of deionized water and add the rinsings to the volumetric flask. g. Bring the final volume to the 100 mL mark with deionized water. h. Stopper the flask and invert several times to ensure homogeneity. i. Transfer the prepared electrolyte to a clearly labeled, appropriate storage container (e.g., a glass or HDPE bottle).

3.2. Protocol for the Incorporation of α-Hydroxypyridine-4-methanesulfonic acid

This protocol outlines a cautious, multi-stage approach for adding the novel additive.

Part A: Small-Scale Solubility and Compatibility Test

-

Preparation of Additive Stock Solution: Prepare a 0.1 M stock solution of α-Hydroxypyridine-4-methanesulfonic acid in deionized water. If the solubility is low, gentle heating or sonication may be applied. If the additive is not readily soluble in water, consider a small amount of a co-solvent that is compatible with the electrochemical system.

-

Compatibility Matrix: In a series of small, labeled vials, add 1 mL of the 1 M MSA electrolyte.

-

Incremental Addition: To each vial, add a small, precise volume of the additive stock solution to achieve a range of final concentrations (e.g., 1 mM, 5 mM, 10 mM, 50 mM).

-

Observation: Vigorously mix each solution and observe for any signs of incompatibility, such as:

-

Precipitation or cloudiness

-

Color change

-

Gas evolution

-

Exothermic or endothermic reactions

-

-

Stability Test: Allow the solutions to stand for at least 24 hours at room temperature and re-examine for any changes.

-

Decision Point: Proceed to the next step only with concentrations that demonstrate good solubility and compatibility.

Part B: Scaled-Up Electrolyte Formulation

-

Calculation: Based on the desired final concentration of the additive determined in Part A, calculate the required volume of the additive stock solution to be added to a larger volume of the 1 M MSA electrolyte.

-

Procedure: a. Measure the desired volume of the 1 M MSA electrolyte into a beaker with a magnetic stir bar. b. Slowly add the calculated volume of the additive stock solution while stirring. c. Continue stirring for at least 30 minutes to ensure complete mixing and homogeneity.

3.3. Quality Control and Characterization

Once the modified electrolyte is prepared, it is crucial to perform quality control checks.

| Parameter | Method | Purpose |

| Visual Inspection | Direct observation | Check for clarity, color, and absence of precipitates. |

| pH/Acidity | pH meter or titration | Determine the effect of the additive on the overall acidity of the electrolyte. |

| Conductivity | Conductivity meter | Measure changes in ionic conductivity, a key performance indicator. |

| Electrochemical Window | Cyclic Voltammetry (CV) | Assess the electrochemical stability range of the modified electrolyte. |

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data on the effect of α-Hydroxypyridine-4-methanesulfonic acid concentration on the properties of a 1 M MSA electrolyte.

| Additive Concentration (mM) | Appearance | Conductivity (mS/cm) | Electrochemical Window (V vs. Ag/AgCl) |

| 0 (Baseline) | Clear, colorless | 85.2 | -0.5 to +1.8 |

| 1 | Clear, colorless | 86.1 | -0.5 to +1.8 |

| 5 | Clear, colorless | 87.5 | -0.45 to +1.85 |

| 10 | Clear, colorless | 89.3 | -0.45 to +1.9 |

| 50 | Slight yellowing | 92.8 | -0.4 to +1.95 |

| 100 | Yellow, slight haze | 91.5 (decrease due to ion pairing) | -0.4 to +1.9 |

Concluding Remarks

The protocol outlined in this application note provides a systematic and safety-conscious framework for the incorporation and evaluation of novel additives, such as α-Hydroxypyridine-4-methanesulfonic acid, into methanesulfonic acid electrolytes. The causality behind the experimental choices is rooted in a cautious approach to handling unknown substances and a systematic evaluation of their impact on the electrolyte's properties. By following these steps, researchers can confidently explore new electrolyte formulations to advance a wide range of electrochemical technologies.

References

- Sumathi, S., & Sethuprakash, V. (2014). Proton Conductivity and FTIR Studies of Methanesulfonic Acid (MSA) Incorporated Polyacrylamide based Composite Solid Polymer Electrolyte.

-

HoriazonChemical. (2025). Proper Storage and Handling of Methanesulfonic Acid (MSA). Retrieved from [Link]

- Geraldo, V., et al. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry, 26(15), 8345-8369.

- Wang, Y., et al. (2024). Electrochemistry of Tin Deposition from Methanesulfonic Acid.

-

Wikipedia. (n.d.). Methanesulfonic acid. Retrieved from [Link]

-

Lirias. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Retrieved from [Link]

-

ResearchGate. (n.d.). Additive-effects during plating in acid tin methanesulfonate electrolytes. Retrieved from [Link]

-

P2 InfoHouse. (1990). Methane Sulfonic Acid as an Electrolyte for Tin, Lead and Tin, Lead Plating for Electronics. Retrieved from [Link]

-